molecular formula C3H3ClN2 B178544 3-chloro-1H-pyrazole CAS No. 14339-33-4

3-chloro-1H-pyrazole

Cat. No.: B178544
CAS No.: 14339-33-4
M. Wt: 102.52 g/mol
InChI Key: IJPFBRONCJOTTA-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrazole: is a heterocyclic compound with the molecular formula C3H3ClN2 . It is a derivative of pyrazole, characterized by the presence of a chlorine atom at the third position of the pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Traditional Sulfonamide Protection and Directed Lithiation

The classical route to 3-chloro-1H-pyrazole involves a three-step sequence starting from unsubstituted pyrazole (Figure 1) .

Sulfonamide Protection

Pyrazole is treated with dimethylsulfamoyl chloride in the presence of sodium hydride, forming N,N-dimethyl-1H-pyrazole-1-sulfonamide. This step protects the pyrazole nitrogen, directing subsequent electrophilic substitution to the 3-position. The reaction typically proceeds in tetrahydrofuran (THF) at 0–25°C, achieving 85–90% conversion .

Chlorination via Lithiation

The sulfonamide-protected intermediate undergoes lithiation with n-butyl lithium in THF at −78°C, followed by quenching with perchloroethane (C₂Cl₆). This step introduces a chlorine atom at the 3-position, yielding 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. However, the low stability of the lithiated intermediate and side reactions (e.g., over-chlorination) limit yields to 40–50% .

Deprotection

The sulfonamide group is removed by treatment with trifluoroacetic acid (TFA) at 60–80°C, affording this compound. Despite its simplicity, this method suffers from poor scalability due to the hygroscopic nature of intermediates and the need for cryogenic conditions during lithiation .

Table 1: Key Parameters for the Traditional Method

StepReagents/ConditionsYieldLimitations
Sulfonamide protectionNaH, Me₂NSO₂Cl, THF, 0–25°C85%Exothermic reaction control
Chlorinationn-BuLi, C₂Cl₆, THF, −78°C45%Cryogenic conditions required
DeprotectionTFA, 60–80°C90%Corrosive reagent handling

Cyclization of 3-Hydrazinopyridine with Dialkyl Maleates

To circumvent the challenges of direct pyrazole chlorination, Patent US9522900B2 describes a novel five-step synthesis starting from 3-hydrazinopyridine dihydrochloride (Figure 2).

Cyclization to Pyrazolidine

3-Hydrazinopyridine reacts with dialkyl maleates (e.g., diethyl maleate) in ethanol under reflux (80–100°C) to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylates. Sodium ethoxide catalyzes the reaction, achieving 75–80% yield. The maleate’s electron-deficient double bond facilitates [3+2] cycloaddition with the hydrazine .

Chlorination and Oxidation

The pyrazolidine intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, introducing a chlorine atom at the 3-position. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloroethane at 50°C aromatizes the ring, yielding alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylates. These steps collectively achieve 65% yield .

Hydrolysis and Decarboxylation

The ester is hydrolyzed with aqueous HCl (6 M) at 90°C to form 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. Decarboxylation using CuO in dimethylformamide (DMF) at 120°C eliminates CO₂, producing 3-(3-chloro-1H-pyrazol-1-yl)pyridine in 70% yield. Notably, copper(II) oxide is critical for decarboxylation, as alternative agents (e.g., HCl, Pd(OAc)₂) failed .

Table 2: Optimization of Decarboxylation Conditions

CatalystSolventTemperatureYield
CuODMF120°C70%
HClH₂O100°C0%
Pd(OAc)₂TFA80°C5%

Sandmeyer Reaction-Based Approach

Patent 20170101393 outlines an alternative route using 3-ethoxyacrylonitrile and a Sandmeyer reaction to introduce the chlorine atom (Figure 3).

Cyclization with 3-Ethoxyacrylonitrile

3-Hydrazinopyridine dihydrochloride reacts with 3-ethoxyacrylonitrile in ethanol containing sodium ethoxide at 70°C. The acrylonitrile’s α,β-unsaturated system enables conjugate addition-cyclization, forming 3-(3-amino-1H-pyrazol-1-yl)pyridine in 82% yield .

Diazotization and Chlorination

The amino group is diazotized with NaNO₂ in HCl at −5°C, generating a diazonium salt intermediate. Treatment with CuCl in chloroform at 25°C replaces the diazo group with chlorine via a radical mechanism, yielding 3-(3-chloro-1H-pyrazol-1-yl)pyridine in 65% yield. Excess CuCl (1.6 eq) minimizes byproducts like dimerized pyrazoles .

Table 3: Sandmeyer Reaction Optimization

ParameterOptimal ValueEffect on Yield
CuCl Equivalents1.6 eqMaximizes Cl substitution
Temperature0–25°CPrevents CuCl decomposition
SolventCHCl₃Enhances radical stability

Comparative Analysis of Methods

Yield and Scalability

  • Traditional method : 40–50% overall yield; limited by lithiation stability .

  • Dialkyl maleate route : 55–60% overall yield; scalable but requires multiple steps .

  • Sandmeyer approach : 65% overall yield; fewer steps but sensitive to reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

3-chloro-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH), amines, thiols, alkoxides.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products:

    Substitution: 3-amino-1H-pyrazole derivatives.

    Oxidation: Pyrazole-3-carboxylic acid.

    Reduction: Pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Chloro-1H-pyrazole derivatives have been extensively studied for their potential therapeutic effects. The following table summarizes various biological activities associated with these compounds:

Activity Description References
Antimicrobial Exhibits activity against various bacterial strains, including E. coli and S. aureus.
Anti-inflammatory Compounds derived from this compound show significant anti-inflammatory effects in animal models.
Anticancer Certain derivatives have demonstrated inhibitory effects on cancer cell lines such as A549, inducing apoptosis.
Antiviral Some derivatives have shown promising antiviral activity against specific viral strains.
Enzyme Inhibition Effective as inhibitors of monoamine oxidase (MAO) and other enzymes relevant in metabolic pathways.

Case Studies in Medicinal Applications

  • EGFR Inhibition Study : Research involving pyrazolo[4,3-d]pyrimidine derivatives highlighted their effectiveness in inhibiting both wild-type and mutant EGFR variants, with promising IC50 values indicating potential use in targeted cancer therapies.
  • Antiviral Activity : Derivatives of this compound have shown efficacy against viral infections, suggesting a pathway for developing new antiviral medications.

Agrochemical Applications

This compound is also recognized for its role as a pesticide and herbicide component. The following applications are notable:

  • Pesticidal Activity : Compounds containing this compound have been synthesized and tested for their effectiveness as pesticides, demonstrating significant insecticidal properties against various pests .
  • Herbicidal Activity : Certain derivatives exhibit selective herbicidal properties, making them suitable candidates for agricultural applications aimed at controlling weed growth without harming crops .

Synthesis and Mechanism of Action

The synthesis of this compound involves various chemical reactions that can lead to the formation of numerous derivatives with enhanced biological activities. The mechanisms often include:

  • Electrophilic Substitution Reactions : These reactions facilitate the introduction of functional groups that can enhance the compound's biological efficacy.
  • Cyclization Reactions : Cyclization processes are crucial in forming complex pyrazole derivatives that possess unique pharmacological properties .

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrazole involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction can occur through hydrogen bonding, van der Waals forces, or covalent bonding, depending on the nature of the enzyme and the substituents on the pyrazole ring .

Comparison with Similar Compounds

    3-bromo-1H-pyrazole: Similar to 3-chloro-1H-pyrazole but with a bromine atom instead of chlorine.

    3-iodo-1H-pyrazole: Contains an iodine atom at the third position.

    3-fluoro-1H-pyrazole: Features a fluorine atom at the third position.

Uniqueness:

This compound is unique due to its balance of reactivity and stability. The chlorine atom provides a good leaving group for substitution reactions while maintaining the overall stability of the pyrazole ring. This makes it a versatile intermediate in synthetic chemistry .

Biological Activity

3-Chloro-1H-pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

Overview of Pyrazole Derivatives

Pyrazoles, including this compound, are known for their broad spectrum of biological activities. They have been studied for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The structural modifications in pyrazole derivatives significantly influence their biological properties and therapeutic applications .

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of pyrazole showed significant activity against various bacterial strains including E. coli and Staphylococcus aureus. The presence of the 3-chloro substituent enhances the compound's ability to inhibit bacterial growth .

CompoundBacterial StrainActivity
This compoundE. coliEffective
This compoundS. aureusEffective

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). In animal models, it has shown efficacy in reducing inflammation induced by carrageenan, suggesting its potential use in treating inflammatory conditions .

3. Anticancer Potential

The anticancer activity of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Cancer Cell LineIC50 (µM)Mechanism
MCF739.70Apoptosis induction
A549 (Lung)45.00Cell cycle arrest

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Caspase Activation : Studies have shown that compounds with a pyrazole ring can modulate caspase activity, which is crucial for apoptosis in cancer cells .
  • Enzyme Inhibition : this compound derivatives have been found to inhibit various enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity against standard bacterial strains. The results indicated that the presence of a chloro group significantly enhanced antibacterial potency, making it a promising candidate for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Chovatia et al. evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound, in carrageenan-induced edema models. The findings revealed that this compound exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-1H-pyrazole, and how can reaction conditions be optimized?

  • Answer : this compound is typically synthesized via chlorination of pyrazole precursors using agents like trichloroisocyanuric acid (TCICA) or POCl₃. For example, chlorination at the 3-position can be achieved under reflux conditions in anhydrous solvents (e.g., acetonitrile or DMF). Optimization involves controlling stoichiometry, temperature (70–100°C), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product . Alternative routes include Mannich reactions for functionalized derivatives, where substituents are introduced prior to chlorination .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns, with characteristic shifts for chlorine at ~δ 7.2–7.8 ppm (¹H). X-ray crystallography using SHELXL resolves stereochemical ambiguities, as demonstrated in studies of pyrazolylpyridazine derivatives . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹).

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Adjusting pH (e.g., buffered saline at pH 7.4) or using surfactants (e.g., Tween-80) can stabilize hydrophobic derivatives. Pre-formulation studies with differential scanning calorimetry (DSC) assess compatibility with excipients .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculates electron density maps and Fukui indices to identify electrophilic sites. For this compound, the C-3 position exhibits high electrophilicity, favoring SNAr reactions. Solvent effects (PCM models) and transition-state simulations (NEB method) optimize reaction pathways for cross-coupling (e.g., Suzuki-Miyaura) .

Q. What strategies reconcile contradictory spectroscopic data for this compound derivatives (e.g., NMR vs. XRD)?

  • Answer : Cross-validation with multiple techniques is key. For example, XRD-confirmed tautomeric forms may differ from solution-state NMR due to dynamic equilibria. Variable-temperature NMR or NOESY experiments can resolve such discrepancies. Hirshfeld surface analysis further clarifies intermolecular interactions influencing solid-state vs. solution behavior .

Q. How does the chlorine substituent influence the biological activity of this compound derivatives?

  • Answer : Chlorine enhances lipophilicity (logP), improving membrane permeability. Structure-Activity Relationship (SAR) studies show that C-3 chloro-substituted pyrazoles exhibit higher antimicrobial and anticancer activity compared to non-halogenated analogs. Computational docking (AutoDock Vina) correlates chlorine’s electron-withdrawing effects with target binding affinity (e.g., kinase inhibition) .

Q. What experimental designs are effective for screening polymorphs of this compound derivatives?

  • Answer : Polymorph screening involves solvent-mediated crystallization (e.g., ethanol/water gradients) combined with XRD for lattice analysis. Thermal stability is assessed via DSC and TGA, where polymorphs show distinct melting points and decomposition profiles. Slurry conversion experiments identify the most thermodynamically stable form .

Q. How can structural dynamics (e.g., ring puckering) in this compound derivatives impact their material properties?

  • Answer : X-ray topology analysis (e.g., Cremer-Pople parameters) quantifies ring puckering, which affects charge transport in organic semiconductors. For example, planar pyrazole rings enhance π-π stacking in thin films, while puckered forms alter bandgap energies. Time-resolved Raman spectroscopy tracks conformational changes under thermal stress .

Q. What are the best practices for scaling up this compound synthesis while minimizing byproducts?

  • Answer : Flow chemistry systems improve heat/mass transfer for exothermic chlorination steps. In-line FTIR monitors reaction progress, enabling real-time adjustments. Green chemistry principles (e.g., solvent recycling, catalytic reagents) reduce waste. Process Analytical Technology (PAT) ensures consistency in multi-gram syntheses .

Q. How do steric and electronic effects of substituents modulate the tautomerism of this compound?

  • Answer : Electron-withdrawing groups (e.g., -NO₂) at adjacent positions stabilize the 1H-tautomer, while bulky substituents (e.g., -Ph) favor 2H-forms. UV-Vis spectroscopy and DFT-based Natural Bond Orbital (NBO) analysis quantify tautomeric equilibria. Solvatochromic shifts in fluorescence spectra further validate computational predictions .

Properties

IUPAC Name

5-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPFBRONCJOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347324
Record name 3-Chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14339-33-4
Record name 3-Chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1H-pyrazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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